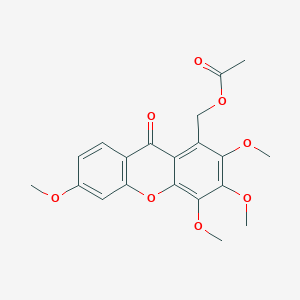
(2,3,4,6-Tetramethoxy-9-oxo-9H-xanthen-1-YL)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,6-Tetramethoxy-9-oxo-9H-xanthen-1-YL)methyl acetate is a chemical compound that belongs to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens. This particular compound is characterized by its tetramethoxy substitution pattern and the presence of an acetate group, which may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,6-Tetramethoxy-9-oxo-9H-xanthen-1-YL)methyl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable xanthone derivative.
Methoxylation: Introduction of methoxy groups at the 2, 3, 4, and 6 positions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Oxidation: Oxidation of the xanthone core to introduce the 9-oxo group, often using oxidizing agents like potassium permanganate or chromium trioxide.
Acetylation: The final step involves the acetylation of the hydroxyl group at the 1-position using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,6-Tetramethoxy-9-oxo-9H-xanthen-1-YL)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the 9-oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted xanthone derivatives.
Scientific Research Applications
(2,3,4,6-Tetramethoxy-9-oxo-9H-xanthen-1-YL)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,3,4,6-Tetramethoxy-9-oxo-9H-xanthen-1-YL)methyl acetate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons or hydrogen atoms.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
2,6,7,8-Tetramethoxy-9-oxo-9H-xanthen-3-yl β-D-allopyranoside: Another xanthone derivative with similar methoxy substitution but different functional groups.
1-Hydroxy-2,3,4,7-tetramethoxyxanthone: A xanthone derivative with hydroxyl and methoxy groups.
Uniqueness
(2,3,4,6-Tetramethoxy-9-oxo-9H-xanthen-1-YL)methyl acetate is unique due to its specific substitution pattern and the presence of an acetate group, which may confer distinct chemical reactivity and biological properties compared to other xanthone derivatives.
Properties
CAS No. |
62495-48-1 |
|---|---|
Molecular Formula |
C20H20O8 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2,3,4,6-tetramethoxy-9-oxoxanthen-1-yl)methyl acetate |
InChI |
InChI=1S/C20H20O8/c1-10(21)27-9-13-15-16(22)12-7-6-11(23-2)8-14(12)28-18(15)20(26-5)19(25-4)17(13)24-3/h6-8H,9H2,1-5H3 |
InChI Key |
DWXZTKVJPUPKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C2C(=C(C(=C1OC)OC)OC)OC3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















